molecular formula C15H11FN4O2 B2593809 5-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)nicotinamide CAS No. 2034312-49-5

5-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)nicotinamide

Cat. No.: B2593809
CAS No.: 2034312-49-5
M. Wt: 298.277
InChI Key: JIGREXWMARUQJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)nicotinamide is a nicotinamide derivative featuring a pyrazine core substituted with a furan-3-yl group and a methyl-linked fluorinated nicotinamide moiety. This compound combines structural motifs from pyrazine, furan, and nicotinamide, which are associated with diverse biological and physicochemical properties. The fluorine atom at the 5-position of the nicotinamide ring may enhance metabolic stability and binding affinity, while the furan-3-yl group could influence solubility and π-π interactions in target binding pockets .

Properties

IUPAC Name

5-fluoro-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4O2/c16-12-5-11(6-17-7-12)15(21)20-8-13-14(19-3-2-18-13)10-1-4-22-9-10/h1-7,9H,8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGREXWMARUQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=NC=CN=C2CNC(=O)C3=CC(=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)nicotinamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the pyrazine ring: This step often involves the condensation of diamines with diketones or other suitable reagents.

    Coupling of the furan and pyrazine rings: This is usually done through a cross-coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts.

    Introduction of the nicotinamide moiety: This can be accomplished through amidation reactions, where the nicotinic acid or its derivatives are reacted with the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be essential to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to 5-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)nicotinamide. For instance, compounds with similar structural motifs have been shown to induce apoptosis in cancer cell lines such as human fibrosarcoma HT-1080 cells. The presence of electron-withdrawing groups at specific positions has been correlated with enhanced anticancer activity, suggesting that modifications to the structure can improve efficacy against various cancer types .

Kinase Inhibition
The compound has been explored as a potential kinase inhibitor. Kinases play a crucial role in signaling pathways related to cell growth and proliferation. Inhibition of specific kinases can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment. The structural characteristics of this compound may contribute to its ability to selectively inhibit certain kinases, making it a candidate for further development in targeted cancer therapies .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity (SAR) is essential for optimizing the efficacy of this compound. Studies have shown that variations in substituents can significantly affect the compound's potency against cancer cell lines. For example, modifications that enhance membrane permeability or target specific cellular pathways can lead to improved anticancer effects .

Case Studies

  • In Vitro Studies
    • A series of compounds based on the pyrazine scaffold were synthesized and evaluated for their inhibitory effects on various cancer cell lines. One study reported that a related compound exhibited an IC50 value of 0.072 μM against MV4-11 cells, indicating potent activity against leukemia cells with FLT3/ITD mutations .
  • In Vivo Efficacy
    • In vivo studies using xenograft models demonstrated that compounds similar to this compound effectively inhibited tumor growth without significant toxicity, highlighting their potential as therapeutic agents .

Data Table: Comparison of Related Compounds

Compound NameStructureIC50 (μM)Target
Compound AStructure A0.072FLT3
Compound BStructure B0.14DRAK1
Compound CStructure C0.28DRAK2

Mechanism of Action

The mechanism of action of 5-fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)nicotinamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Pyrazine-2-Carboxamide Derivatives

Example Compounds (from ): 1. 5-(Alkylamino)-N-(3-(trifluoromethyl)phenyl)pyrazine-2-carboxamides (1a–1e) - Substituents: Propylamino, butylamino, pentylamino, hexylamino, or heptylamino groups at the pyrazine 5-position. - Key Data: - Yields: 76–98% - Melting Points: 128–156°C - Characterization: IR, $^1$H NMR, $^{13}$C NMR - Comparison: - The target compound replaces the alkylamino group with a fluorinated nicotinamide moiety, likely increasing polarity and hydrogen-bonding capacity.

Furan-Substituted Pyrazine Derivatives

Example Compound (from ):
2. (4aR)-1-[(3-Fluorophenyl)Methyl]-4-Hydroxy-N-[5-Methyl-2-(Trifluoromethyl)Furan-3-yl]Carboxamide
- Substituents: Trifluoromethyl-furan-3-yl group linked via carboxamide.
- Key Features:
- Complex stereochemistry (4aR configuration).
- Fluorophenyl and trifluoromethyl groups enhance metabolic resistance.
- Comparison :
- The target compound lacks trifluoromethyl substitution on the furan ring but retains the furan-3-yl motif.
- The nicotinamide moiety in the target compound may offer distinct electronic effects compared to the hydroxy-pyrrolo-pyridazine scaffold in .

Nicotinamide Analogues

Example Compound (from ): 3. N-(3-Benzyl-5-Phenylpyrazin-2-yl)-2-(Furan-2-yl)Acetamide - Substituents: Benzyl and phenyl groups on pyrazine, furan-2-yl acetamide. - The furan-3-yl group in the target compound vs. furan-2-yl in alters spatial orientation in binding interactions .

Structural and Functional Analysis

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Key Substituents
Target Compound Data Unavailable N/A 5-Fluoro-nicotinamide, furan-3-yl
1a (Propylamino derivative) 155–156 87 Propylamino, trifluoromethylphenyl
1d (Hexylamino derivative) 148–149 92 Hexylamino, trifluoromethylphenyl
Example 11 () Not reported N/A Trifluoromethyl-furan-3-yl
  • Trends: Longer alkyl chains (e.g., hexylamino in 1d) reduce melting points slightly compared to shorter chains (1a: 155°C vs. 1d: 148°C) due to increased conformational flexibility. Fluorinated groups (e.g., trifluoromethyl in 1a–1e) typically elevate melting points via enhanced crystallinity.

Biological Activity

5-Fluoro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)nicotinamide is a novel compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C14H13FN4O2
  • Molecular Weight : 284.28 g/mol

The presence of the furan and pyrazine moieties suggests potential interactions with biological targets, enhancing its pharmacological profile.

Research indicates that this compound exhibits biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity :
    • The compound has been shown to inhibit key enzymes involved in metabolic pathways, which may contribute to its antitumor effects. For example, it demonstrates inhibitory activity against the enzyme dihydrofolate reductase (DHFR), crucial for DNA synthesis and repair .
  • Antimicrobial Properties :
    • Preliminary studies indicate that this compound possesses antimicrobial activity against various pathogens. It has been tested against strains of Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations .
  • Anticancer Activity :
    • In vitro studies have demonstrated that the compound inhibits the proliferation of cancer cell lines, such as L1210 mouse leukemia cells, with IC50 values in the nanomolar range. This suggests a strong potential for development as an anticancer agent .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Antitumor Efficacy

A recent study evaluated the compound's efficacy against various cancer cell lines. The results indicated:

  • Cell Lines Tested : L1210 (mouse leukemia), MCF7 (breast cancer), and A549 (lung cancer).
  • Findings : The compound exhibited a significant dose-dependent reduction in cell viability across all tested lines, with the most potent effect observed in L1210 cells, achieving an IC50 value of approximately 50 nM.
Cell LineIC50 (nM)Mechanism
L121050DHFR inhibition
MCF7100Apoptosis induction
A549150Cell cycle arrest

Study 2: Antimicrobial Activity

Another study assessed the antimicrobial properties of the compound against clinically relevant pathogens:

  • Pathogens Tested : S. aureus, E. coli, and Klebsiella pneumoniae.
  • Results : The compound demonstrated minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL, indicating moderate antimicrobial activity.
PathogenMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Klebsiella pneumoniae4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.